molecular formula C19H15Cl2NO4S2 B11650251 (5E)-5-{3,5-dichloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dichloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11650251
M. Wt: 456.4 g/mol
InChI Key: BMSXFRJZOWTTIM-CXUHLZMHSA-N
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Description

(5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanyl group, and multiple aromatic rings with various substituents.

Properties

Molecular Formula

C19H15Cl2NO4S2

Molecular Weight

456.4 g/mol

IUPAC Name

(5E)-5-[[3,5-dichloro-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2NO4S2/c1-24-12-3-2-4-13(10-12)25-5-6-26-17-14(20)7-11(8-15(17)21)9-16-18(23)22-19(27)28-16/h2-4,7-10H,5-6H2,1H3,(H,22,23,27)/b16-9+

InChI Key

BMSXFRJZOWTTIM-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=S)S3)Cl

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the sulfanyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and compounds with similar functional groups, such as:

  • (5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-THIO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-({3,5-DICHLORO-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

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